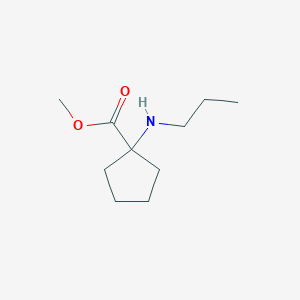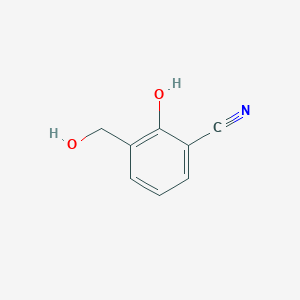
((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinyl group, and a phosphoryl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dihydropyrimidinyl Group: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Phosphorylation: The addition of the phosphoryl group is carried out using a phosphorylating agent like phosphorus oxychloride (POCl3).
Final Coupling: The final step involves coupling the intermediate with L-alanine under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinyl moiety, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphoryl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives.
科学的研究の応用
The compound “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds. The dihydropyrimidinyl group can interact with nucleic acids, potentially disrupting their function.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar dihydropyrimidinyl structure.
Phosphorylated Nucleotides: Compounds like adenosine triphosphate (ATP) that contain phosphoryl groups.
Tetrahydrofuran Derivatives: Compounds with similar ring structures used in various chemical syntheses.
Uniqueness
The uniqueness of “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” lies in its combination of a tetrahydrofuran ring, a dihydropyrimidinyl group, a fluorine atom, and a phosphoryl group
特性
分子式 |
C19H23FN3O9P |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C19H23FN3O9P/c1-11(16(26)27)22-33(29,32-12-6-4-3-5-7-12)30-10-13-15(25)19(2,20)17(31-13)23-9-8-14(24)21-18(23)28/h3-9,11,13,15,17,25H,10H2,1-2H3,(H,22,29)(H,26,27)(H,21,24,28)/t11-,13+,15+,17+,19+,33?/m0/s1 |
InChIキー |
SOTQHJIBBYQOGX-KLFGPICTSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)O)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



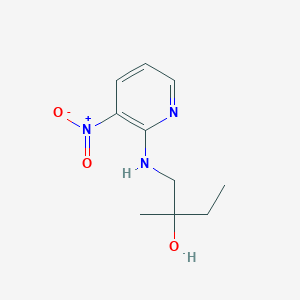


![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
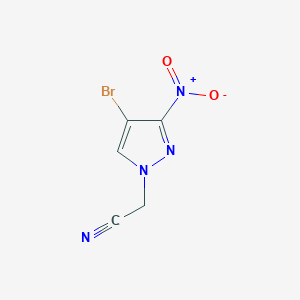
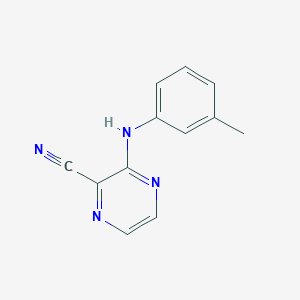

![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
